Methyl 3-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydroquinazoline core. This core is substituted with a thioxo group at position 2, a ketone at position 4, and a methyl carboxylate group at position 5. The side chain at position 3 includes a piperazine ring linked to a 5-chloro-2-methylphenyl moiety via an oxoethyl spacer. Piperazine-containing compounds are often associated with central nervous system (CNS) activity or kinase inhibition, while the thioxo group may enhance metabolic stability compared to oxo analogs .
Properties
CAS No. |
946253-03-8 |
|---|---|
Molecular Formula |
C23H23ClN4O4S |
Molecular Weight |
486.97 |
IUPAC Name |
methyl 3-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C23H23ClN4O4S/c1-14-3-5-16(24)12-19(14)26-7-9-27(10-8-26)20(29)13-28-21(30)17-6-4-15(22(31)32-2)11-18(17)25-23(28)33/h3-6,11-12H,7-10,13H2,1-2H3,(H,25,33) |
InChI Key |
HTWXZLGOEPSIKP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 3-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, also referred to as M461-6542, is a complex organic compound recognized for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H28ClN5O4S
- Molecular Weight : 482 g/mol
- LogP : 2.159 (indicating moderate lipophilicity)
- Water Solubility (LogSw) : -3.34 (indicating low solubility) .
Research indicates that M461-6542 interacts with various biological targets, particularly within the central nervous system and cancer pathways. Its structure suggests potential activity as a receptor ligand, particularly with GPCRs (G protein-coupled receptors), which are crucial in many physiological processes.
Key Mechanisms:
- Receptor Modulation : The piperazine moiety is known to enhance binding affinity to neurotransmitter receptors, potentially influencing mood and anxiety disorders.
- Antioxidant Properties : Preliminary studies suggest that derivatives of this compound may exhibit antioxidant effects by reducing reactive oxygen species (ROS) levels in cellular models .
- Anti-cancer Activity : The thioxoquinazoline structure has been associated with cytotoxic effects against various cancer cell lines, indicating its potential as an anti-cancer agent .
Anticancer Activity
In vitro studies have demonstrated that M461-6542 exhibits significant cytotoxicity against several cancer cell lines. For instance:
- Cell Lines Tested : A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia).
- IC50 Values : Less than that of doxorubicin in certain cases, indicating superior potency .
Neuropharmacological Effects
Research has shown that compounds similar to M461-6542 can modulate neurotransmitter systems:
- In animal models, it has been observed to reduce anxiety-like behaviors and improve cognitive functions .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H28ClN5O4S |
| Molecular Weight | 482 g/mol |
| LogP | 2.159 |
| Water Solubility (LogSw) | -3.34 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs from the evidence, focusing on core scaffolds, functional groups, and physicochemical properties.
Table 1: Structural and Functional Comparison of Quinazoline Derivatives and Analogs
*Note: The molecular weight reported as "51%" in appears inconsistent; this may reflect yield or a data error.
Key Comparisons:
Core Structure: The target compound’s tetrahydroquinazoline core is distinct from the tetrahydroimidazopyridine () and pyrazolopyridine () cores. Quinazolines are known for diverse bioactivity, including anticancer and antiviral effects, whereas pyrazolopyridines often target kinases or neurotransmitter receptors .
Functional Groups: The thioxo group in the target compound replaces the oxo group commonly seen in analogs. This substitution could reduce oxidative metabolism, improving pharmacokinetic stability . However, the target’s 5-chloro-2-methylphenyl substituent may confer selectivity for specific targets, such as serotonin or dopamine receptors .
Physicochemical Properties :
- The methyl carboxylate group in the target compound (vs. ethyl esters in analogs) may slightly reduce lipophilicity, enhancing aqueous solubility. This could improve oral bioavailability compared to ’s nitro-substituted derivative, which is likely less soluble .
Research Findings and Inferences
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step reactions, similar to the one-pot strategies described in . The piperazine and chloro-methylphenyl groups may require sequential coupling reactions .
Biological Relevance: Piperazine derivatives are prevalent in antipsychotics (e.g., aripiprazole) and antihistamines. The chloro-methylphenyl group in the target compound resembles substituents in selective serotonin reuptake inhibitors (SSRIs), suggesting possible CNS applications . The tetrahydroquinazoline-thioxo combination is rare in literature; its uniqueness may position it as a novel scaffold for kinase inhibition (e.g., EGFR or VEGFR targets) .
Limitations :
- Direct comparisons are hindered by incomplete data (e.g., melting points, solubility) for the target compound. Analogs in and also lack detailed bioactivity profiles, necessitating further experimental validation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer : The compound’s synthesis likely involves multi-step coupling reactions. For example:
Piperazine Substitution : Introduce the 5-chloro-2-methylphenylpiperazine moiety via nucleophilic substitution or amide coupling under reflux in aprotic solvents (e.g., DMF) .
Quinazoline Core Assembly : Build the tetrahydroquinazoline scaffold using cyclocondensation of thiourea derivatives with ketones or aldehydes under acidic conditions .
Yield Optimization : Use catalysts like triethylamine for coupling steps and monitor reaction progress via TLC. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Reported yields for analogous compounds range from 51–53% .
Q. How should researchers characterize this compound’s structural integrity and purity?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Confirm the presence of piperazine protons (δ 2.5–3.5 ppm) and the thioxo group (δ ~170 ppm in 13C) .
- HRMS : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- Chromatography : Use reverse-phase HPLC with a mobile phase of methanol/water (pH 5.5, adjusted with phosphoric acid) and a C18 column to assess purity (>95%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target binding affinity?
- Methodological Answer :
- Piperazine Modifications : Replace the 5-chloro-2-methylphenyl group with electron-withdrawing substituents (e.g., 4-fluorophenyl) to assess impact on receptor binding. Analogous studies show that chloro substituents enhance hydrophobic interactions with kinase targets .
- Quinazoline Core : Introduce methyl groups at the 4-oxo position to improve metabolic stability. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like serotonin receptors .
Q. What strategies mitigate poor aqueous solubility in in vivo assays?
- Methodological Answer :
- Co-solvent Systems : Use cyclodextrin complexes or PEG-400/water mixtures (e.g., 30:70 v/v) to enhance solubility .
- Prodrug Design : Replace the methyl carboxylate with a phosphate ester to improve hydrophilicity, as seen in quinazoline derivatives .
Q. How can contradictory biological activity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability limitations. For example, high protein binding (>95%) may reduce free drug concentration in vivo .
- Metabolite Identification : Use LC-MS/MS to detect active metabolites that may contribute to in vivo efficacy .
Q. What computational approaches are recommended for predicting off-target interactions?
- Methodological Answer :
- Molecular Docking : Screen against kinase databases (e.g., KLIFS) using Glide or GOLD software. Prioritize targets with binding energy scores < −8 kcal/mol .
- Machine Learning : Train models on ChEMBL data to predict ADMET properties and off-target liabilities .
Q. How can researchers address purification challenges caused by byproducts in the final step?
- Methodological Answer :
- Byproduct Identification : Use preparative HPLC to isolate impurities, followed by LC-MS and NMR for structural elucidation .
- Process Optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of piperazine derivative) and employ scavenger resins (e.g., trisamine for acyl chloride byproducts) .
Q. What stability-indicating assays are critical for long-term storage?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 3–9) for 14 days. Monitor degradation via UPLC-PDA .
- Storage Recommendations : Store lyophilized powder at −20°C under inert gas (argon) to prevent oxidation of the thioxo group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
